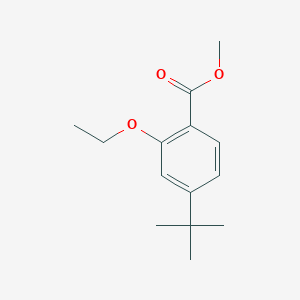

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-tert-butyl-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-17-12-9-10(14(2,3)4)7-8-11(12)13(15)16-5/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBDQSVHWOJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696576 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870007-39-9 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted analytical characterization data. The guide also explores potential applications based on the characteristics of structurally related molecules.

Introduction and Chemical Profile

This compound is a polysubstituted benzene derivative featuring a tert-butyl group, an ethoxy group, and a methyl ester functionality. The specific arrangement of these groups on the aromatic ring suggests its potential as a versatile building block in organic synthesis and as a scaffold in the design of novel bioactive molecules. The sterically hindering tert-butyl group can influence the molecule's conformation and interactions with biological targets, while the ethoxy and methyl ester groups provide sites for further chemical modification.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 870007-39-9 | - |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol); Insoluble in water | Inferred from structure |

Proposed Synthesis

A robust and logical synthetic route to this compound can be envisioned in a three-step sequence starting from commercially available 2-hydroxy-4-tert-butylbenzoic acid. This pathway involves:

-

Protection of the carboxylic acid via esterification.

-

Etherification of the phenolic hydroxyl group to an ethoxy group.

-

Esterification of the carboxylic acid to the final methyl ester.

A more direct approach involves the etherification of a pre-existing methyl ester, which will be detailed below.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-tert-butyl-2-hydroxybenzoate (Fischer Esterification) [2][3][4][5][6]

-

To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-tert-butyl-2-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound (Williamson Ether Synthesis) [1][7][8][9][10]

-

Dissolve methyl 4-tert-butyl-2-hydroxybenzoate (1.0 eq) in acetone (10 volumes).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) and ethyl iodide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir vigorously for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the methyl ester, and the tert-butyl group. Based on data for a structurally similar compound, 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide[11], the aromatic protons are expected in the range of δ 7.0-8.2 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.1-7.3 | dd | 1H | Ar-H |

| ~7.0-7.1 | d | 1H | Ar-H |

| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |

| ~3.8-3.9 | s | 3H | -COOCH₃ |

| ~1.4-1.5 | t | 3H | -OCH₂CH₃ |

| ~1.3-1.4 | s | 9H | -C(CH₃)₃ |

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166-168 | C=O (ester) |

| ~158-160 | Ar-C-O |

| ~155-157 | Ar-C-C(CH₃)₃ |

| ~130-132 | Ar-C-H |

| ~118-120 | Ar-C (quaternary) |

| ~115-117 | Ar-C-H |

| ~109-111 | Ar-C-H |

| ~64-66 | -OCH₂CH₃ |

| ~51-53 | -COOCH₃ |

| ~35-36 | -C(CH₃)₃ |

| ~31-32 | -C(CH₃)₃ |

| ~14-15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy[11]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600-1610 | Medium | C=C stretch (aromatic) |

| ~1250-1280 | Strong | C-O stretch (ester, aryl ether) |

| ~1100-1150 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 236.14 | [M]⁺ (Molecular Ion) |

| 221.12 | [M - CH₃]⁺ |

| 205.12 | [M - OCH₃]⁺ |

| 179.11 | [M - C(CH₃)₃]⁺ |

Potential Applications in Research and Drug Discovery

While specific applications for this compound are not yet widely reported, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities.[12][13]

Potential areas of investigation include:

-

As an Intermediate in Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore. The ethoxy and tert-butyl groups can be used to modulate lipophilicity and steric interactions with biological targets.

-

Antimicrobial and Antifungal Agents: Substituted benzoic acid esters have been investigated for their antimicrobial and antifungal properties.[14] The specific substitution pattern of this compound may confer interesting biological activity.

-

Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors. For example, derivatives of benzoic acid have been explored as inhibitors of oestrone sulphatase, a target in hormone-dependent breast cancer.[13][15]

Logical Relationship Diagram

Caption: Relationship between structure and potential applications.

Conclusion

This compound is a compound with significant potential for applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data to aid in its characterization. Further research into the biological activity of this and related compounds is warranted to fully explore its potential in drug discovery and development.

References

- 1. Khan Academy [khanacademy.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. youtube.com [youtube.com]

- 11. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester: A Technical Guide

Introduction

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring its purity and identity. This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide will present predicted spectroscopic data based on the analysis of structurally related compounds and first principles of spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound is presented below. The key structural features that will influence its spectroscopic signature are the 1,2,4-trisubstituted benzene ring, the tert-butyl group, the ethoxy group, and the methyl ester functionality.

Caption: Chemical structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide detailed information about the electronic environment and connectivity of the atoms.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for non-polar to moderately polar organic compounds like the target molecule.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference signal at 0.00 ppm.[1] For ¹³C NMR, a proton-decoupled pulse sequence is standard, as it simplifies the spectrum to single lines for each unique carbon atom, which aids in interpretation.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

Add a small drop of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

References

1H NMR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), we can elucidate the connectivity and chemical environment of atoms within a molecule.[2][3] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound. We will dissect its molecular architecture to predict the corresponding ¹H NMR spectrum, provide a robust experimental protocol for data acquisition, and interpret the spectral features to confirm the compound's identity. This document is intended for researchers and professionals in chemistry and drug development who rely on precise structural characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule.[4] The structure of this compound contains several distinct functional groups, each contributing a unique signature to the spectrum.

The key proton environments are:

-

Aromatic Protons: Three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the three substituents.

-

tert-Butyl Protons: Nine equivalent protons of the bulky alkyl group.

-

Ethoxy Protons: A set of two methylene (-CH₂-) protons and three methyl (-CH₃) protons.

-

Methyl Ester Protons: Three equivalent protons of the ester group.

These distinct environments will give rise to a corresponding number of signals in the ¹H NMR spectrum.[5]

Caption: Labeled proton environments in the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide the necessary data for structural elucidation.[6][7]

Chemical Shift (δ)

The position of a signal on the x-axis, its chemical shift, is determined by the local electronic environment of the proton.[8][9] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (lower ppm value).[10]

-

Aromatic Protons (Hₐ, Hₑ, Hբ): These protons reside in the region of approximately 6.5-8.0 ppm.[11] The ethoxy group (-OCH₂CH₃) at C2 is a strong electron-donating group, which shields the ortho (Hₐ) and para (Hբ) positions. The tert-butyl group at C4 is a weak electron-donating group, shielding its ortho positions (Hₐ, Hբ). Conversely, the methyl ester (-COOCH₃) at C1 is an electron-withdrawing group, deshielding its ortho (Hₐ) and para positions. The interplay of these effects determines the final chemical shifts.

-

Hₐ (at C3): Expected to be the most upfield aromatic proton due to the strong shielding from the adjacent ethoxy group.

-

Hₑ (at C5): Influenced by ortho-donation from the tert-butyl group and para-donation from the ethoxy group.

-

Hբ (at C6): Expected to be the most downfield aromatic proton, being ortho to the electron-withdrawing ester group.

-

-

Ethoxy Protons (-OCH₂CH₃):

-

Methylene (H꜀, -OCH₂-): These protons are adjacent to an oxygen atom, which is highly electronegative, causing a significant downfield shift to ~4.1 ppm.[12]

-

Methyl (H꜀, -CH₃): These protons are further from the oxygen and are typical alkyl protons, expected around 1.4 ppm.

-

-

Methyl Ester Protons (H₀, -COOCH₃): The protons of this methyl group are deshielded by the adjacent ester carbonyl and oxygen, appearing as a singlet around 3.8 ppm.[13]

-

tert-Butyl Protons (H₁, -C(CH₃)₃): These nine protons are in a shielded, aliphatic environment and are chemically equivalent due to free rotation. They will produce a large singlet signal at approximately 1.3 ppm.[14][15]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[16] For this molecule, the relative integration values will be:

-

Aromatic region: 1H (Hₐ) : 1H (Hₑ) : 1H (Hբ)

-

Aliphatic region: 9H (H₁) : 2H (H꜀) : 3H (H꜀) : 3H (H₀)

Multiplicity (Spin-Spin Splitting)

Splitting of a signal is caused by the influence of non-equivalent protons on adjacent carbons (typically within 3 bonds). The pattern is described by the 'n+1' rule, where 'n' is the number of neighboring non-equivalent protons.[16]

-

Aromatic Protons:

-

Hₐ (at C3): Has one neighbor, Hₑ, at a meta position. It will appear as a doublet (d) with a small coupling constant (J ≈ 2-3 Hz).

-

Hₑ (at C5): Has two neighbors, Hₐ (meta) and Hբ (ortho). It will be a doublet of doublets (dd) with one small meta coupling and one large ortho coupling (J ≈ 8-9 Hz).

-

Hբ (at C6): Has one neighbor, Hₑ, at an ortho position. It will appear as a doublet (d) with a large coupling constant (J ≈ 8-9 Hz).

-

-

Ethoxy Protons:

-

Methylene (H꜀, -OCH₂-): Coupled to the three methyl protons (n=3), so it will be a quartet (q).

-

Methyl (H꜀, -CH₃): Coupled to the two methylene protons (n=2), resulting in a triplet (t).

-

-

Methyl Ester (H₀) and tert-Butyl (H₁) Protons: These protons have no adjacent non-equivalent protons, so they will both appear as sharp singlets (s).[17]

Summary of Predicted ¹H NMR Data

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Aromatic C3-H | ~6.9 | 1H | Doublet (d) | J ≈ 2-3 Hz (meta) |

| Hₑ | Aromatic C5-H | ~7.3 | 1H | Doublet of Doublets (dd) | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |

| Hբ | Aromatic C6-H | ~7.8 | 1H | Doublet (d) | J ≈ 8-9 Hz (ortho) |

| H꜀ | Ethoxy -OCH₂- | ~4.1 | 2H | Quartet (q) | J ≈ 7 Hz |

| H꜀ | Ethoxy -CH₃ | ~1.4 | 3H | Triplet (t) | J ≈ 7 Hz |

| H₀ | Ester -OCH₃ | ~3.8 | 3H | Singlet (s) | N/A |

| H₁ | tert-Butyl -C(CH₃)₃ | ~1.3 | 9H | Singlet (s) | N/A |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Materials and Equipment:

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pipette/Syringe

-

NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram:

Caption: Workflow for ¹H NMR spectrum acquisition.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[7]

-

Add Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[18] Most commercially available CDCl₃ already contains TMS.

-

Gently swirl the vial until the sample is completely dissolved.

-

-

Sample Loading:

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.

-

Tuning: The probe is tuned to the specific frequency of the ¹H nucleus to ensure maximum signal sensitivity.

-

Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of ~16 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the relative peak areas.

-

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides unambiguous confirmation of its structure. The spectrum is defined by seven distinct signals, including a prominent nine-proton singlet for the tert-butyl group, a quartet-triplet pattern for the ethoxy group, a sharp three-proton singlet for the methyl ester, and a complex but predictable splitting pattern for the three aromatic protons in the downfield region. By carefully analyzing the chemical shift, integration, and multiplicity of each signal, researchers can confidently verify the identity and purity of this compound.

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. aocs.org [aocs.org]

- 14. acdlabs.com [acdlabs.com]

- 15. brainly.com [brainly.com]

- 16. acdlabs.com [acdlabs.com]

- 17. youtube.com [youtube.com]

- 18. Chemical Shift Referencing [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the 13C NMR Analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed prediction of the 13C NMR spectrum, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation.

Introduction to 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By observing the magnetic properties of 13C nuclei, we can determine the number of non-equivalent carbon atoms and gain insights into their chemical environment, including hybridization, and the nature of neighboring atoms and functional groups. In the context of drug development and organic synthesis, 13C NMR is an indispensable tool for confirming molecular structures, assessing purity, and understanding electronic effects within a molecule.

Structural Features of this compound

This compound is a polysubstituted aromatic compound with several distinct carbon environments. A thorough understanding of its structure is paramount for the accurate prediction and interpretation of its 13C NMR spectrum. The molecule comprises a benzene ring substituted with a tert-butyl group at the 4-position, an ethoxy group at the 2-position, and a methyl ester group at the 1-position. This substitution pattern results in a total of 14 carbon atoms, each with a unique chemical shift in the 13C NMR spectrum.

Predicted 13C NMR Spectrum

In the absence of an experimental spectrum, a reliable prediction can be formulated based on established principles of 13C NMR spectroscopy and empirical data from similar chemical structures. The chemical shift of each carbon is influenced by the electronic effects (both inductive and resonance) of the various substituents on the aromatic ring.

The prediction of the aromatic carbon chemical shifts can be refined using the principle of additivity of substituent chemical shifts (SCS). Starting with the chemical shift of benzene (128.5 ppm), the incremental effects of the -COOCH3, -OCH2CH3, and -C(CH3)3 groups at their respective positions are added to estimate the final chemical shifts of the aromatic carbons.

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbons | ||

| C1 (C-COOCH3) | ~125-130 | Quaternary carbon, influenced by the electron-withdrawing ester group. |

| C2 (C-OCH2CH3) | ~155-160 | Attached to the strongly electron-donating ethoxy group, resulting in a significant downfield shift. |

| C3 (CH) | ~110-115 | Ortho to the electron-donating ethoxy group and meta to the ester, expected to be shielded. |

| C4 (C-C(CH3)3) | ~150-155 | Quaternary carbon attached to the tert-butyl group, significantly deshielded. |

| C5 (CH) | ~120-125 | Meta to the ethoxy group and ortho to the tert-butyl group. |

| C6 (CH) | ~130-135 | Ortho to the electron-withdrawing ester group, resulting in a downfield shift. |

| Ester Group | ||

| C=O | ~165-170 | Typical chemical shift for an ester carbonyl carbon. |

| O-CH3 | ~50-55 | Standard chemical shift for a methyl ester's methoxy carbon. |

| Ethoxy Group | ||

| O-CH2-CH3 | ~60-65 | Methylene carbon directly attached to the oxygen atom. |

| O-CH2-CH3 | ~14-16 | Terminal methyl carbon of the ethoxy group. |

| tert-Butyl Group | ||

| -C(CH3)3 | ~34-36 | Quaternary carbon of the tert-butyl group.[1] |

| -C(CH3)3 | ~30-32 | Methyl carbons of the tert-butyl group.[1] |

Experimental Protocol

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of this compound.

I. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) is a common and suitable choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent signal for referencing, but the addition of TMS can provide a more precise reference point.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will encompass the full range of expected chemical shifts for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Visualization of Methodologies

Caption: Experimental workflow for 13C NMR analysis.

Spectral Interpretation and Assignment

Interpreting the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process relies on the predicted chemical shifts, the relative intensities of the signals, and knowledge of substituent effects.

Caption: Structure of this compound with numbered carbons for spectral assignment.

-

Quaternary Carbons: The signals for the quaternary carbons (C1, C2, C4, and C11) are expected to be of lower intensity compared to the protonated carbons. This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and generally longer relaxation times.

-

Aromatic Region (110-160 ppm): Six distinct signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon attached to the ethoxy group (C2) will be the most downfield due to strong oxygen deshielding. The carbons ortho and para to the electron-donating groups will be shielded (shifted upfield), while those ortho and para to the electron-withdrawing group will be deshielded (shifted downfield).

-

Aliphatic Region (10-70 ppm): The carbons of the ethoxy and tert-butyl groups, as well as the methyl ester's methoxy carbon, will appear in this region. The methylene carbon of the ethoxy group (C9) will be the most downfield in this region due to its direct attachment to oxygen. The methyl carbons of the tert-butyl group (C12, C13, C14) are expected to be magnetically equivalent and thus appear as a single, more intense signal.

By systematically comparing the observed spectrum with the predicted chemical shifts and considering the expected signal intensities, a confident and complete assignment of the 13C NMR spectrum of this compound can be achieved.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

This guide provides a detailed exploration of the mass spectrometric behavior of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways under electron ionization (EI) conditions, offering a robust framework for its identification and structural characterization.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields of chemical research. Mass spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide will focus on the principles of its fragmentation in mass spectrometry, providing a predictive analysis based on established chemical principles and spectral data from analogous structures. The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, yielding a detailed mass spectrum rich in structural information.[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Analysis

Given the absence of a publicly available mass spectrum for this compound, this section constructs a theoretical fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds, including tert-butyl benzoates, ethoxy benzoates, and other substituted benzoic acid esters.

Molecular Ion

The molecular formula for this compound is C14H20O3, with a calculated molecular weight of approximately 236.31 g/mol . In an EI-MS experiment, the initial event is the removal of an electron to form the molecular ion (M•+), which would be observed at a mass-to-charge ratio (m/z) of 236.

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting radical and cationic species. The structure of this compound offers several likely fragmentation points, primarily centered around the ester, ethoxy, and tert-butyl functional groups.

A primary and highly characteristic fragmentation for esters is the loss of the alkoxy group.[2] For the methyl ester, this would involve the loss of a methoxy radical (•OCH3), leading to the formation of a stable acylium ion.

Another significant fragmentation pathway for aromatic esters involves the loss of the entire ester group. The presence of the bulky tert-butyl group is expected to heavily influence the fragmentation, primarily through the formation of a stable tert-butyl cation.

The ethoxy group can also undergo characteristic fragmentation, including the loss of an ethyl radical or a neutral ethene molecule.

The following diagram illustrates the predicted major fragmentation pathways:

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Summary of Predicted Key Ions

The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.

| m/z | Proposed Fragment | Notes |

| 236 | [M]•+ | Molecular Ion |

| 221 | [M - CH3]•+ | Loss of a methyl radical from the tert-butyl or ethoxy group. |

| 208 | [M - C2H4]•+ | Loss of a neutral ethene molecule from the ethoxy group via McLafferty-type rearrangement. |

| 205 | [M - OCH3]+ | Loss of a methoxy radical from the ester, forming a stable acylium ion. |

| 193 | [M - C2H5 - CH3]+ | Subsequent loss of a methyl radical after the loss of an ethyl radical. |

| 177 | [M - OCH3 - CO]+ | Decarbonylation of the acylium ion at m/z 205. |

| 57 | [C4H9]+ | Highly stable tert-butyl cation, likely a base peak. |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5975B Quadrupole Mass Spectrometer or equivalent.[3]

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[3]

-

Injection: 1 µL splitless injection at 240°C.[3]

-

Oven Program: Initial temperature of 70°C for 1 minute, ramp at 50°C/min to 240°C, then ramp at 1°C/min to 320°C and hold for 10 minutes.[3]

-

Ion Source: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230°C.[3]

-

Quadrupole Temperature: 150°C.[3]

-

Scan Range: m/z 40-500.

The following diagram outlines the experimental workflow:

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization is predicted to yield a rich fragmentation pattern that is highly informative for its structural confirmation. The key predicted fragments include the molecular ion at m/z 236, a prominent acylium ion at m/z 205 resulting from the loss of the methoxy group, and a likely base peak at m/z 57 corresponding to the stable tert-butyl cation. The proposed GC-MS methodology provides a robust framework for obtaining empirical data to validate these predictions. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization in complex matrices.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique molecular fingerprint by probing the vibrational transitions of a molecule.[1][2] This guide offers a comprehensive analysis of the infrared spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a polysubstituted aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectral features, provides a detailed interpretation of expected absorptions, and outlines a robust experimental protocol for acquiring a high-quality spectrum. The interpretation is built upon first principles and by drawing parallels with structurally related compounds, ensuring a thorough and scientifically grounded analysis.

Molecular Structure and Its Vibrational Implications

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these is paramount to a successful spectral interpretation.

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Ester Group: A methyl ester (-COOCH₃).

-

Ether Linkage: An ethoxy group (-OCH₂CH₃).

-

Alkyl Groups: A tert-butyl group (-C(CH₃)₃) and the ethyl and methyl portions of the ether and ester, respectively.

Each of these components will give rise to distinct absorption bands in the IR spectrum, which this guide will systematically dissect.

Predicted Infrared Spectrum Analysis

The infrared spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[3][4] While the fingerprint region is unique for every molecule, the functional group region allows for the identification of specific structural motifs.[3][4]

The Functional Group Region (4000-1500 cm⁻¹)

This region is dominated by stretching vibrations, which are higher in energy.[5]

C-H Stretching Vibrations (3100-2850 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring will produce weak to medium intensity absorptions just above 3000 cm⁻¹.[6][7][8] Specifically, for aromatic compounds, these peaks are often seen around 3030 cm⁻¹.[7]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³-hybridized C-H bonds of the tert-butyl, ethoxy, and methyl ester groups will result in strong, sharp absorptions just below 3000 cm⁻¹.[3] One can expect multiple bands in this region corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

The Carbonyl (C=O) Stretch (~1725-1715 cm⁻¹)

The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the methyl ester. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹.[9] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a saturated ester (which appears at 1750-1735 cm⁻¹).[6][10] The presence of an electron-donating ethoxy group at the ortho position may slightly lower this frequency further due to resonance effects.

The Fingerprint Region (Below 1500 cm⁻¹)

This region contains a wealth of information from C-O, C-C stretching and various bending vibrations, making it unique to the molecule.[3][11]

Aromatic C=C Stretching (1600-1450 cm⁻¹)

The benzene ring exhibits characteristic in-ring C=C stretching vibrations. These typically appear as a series of medium to weak bands. For substituted benzenes, prominent peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[7][8]

C-H Bending Vibrations

-

Aliphatic C-H Bends (~1470-1365 cm⁻¹): The methyl and methylene groups of the substituents will show bending (scissoring and rocking) vibrations in this range. A characteristic feature of the tert-butyl group is a pair of bands of medium intensity, one near 1390 cm⁻¹ and a sharper one near 1365 cm⁻¹, arising from symmetric and asymmetric methyl deformations.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the strong absorptions in this region.[8] For a 1,2,4-trisubstituted ring, one would expect to see characteristic bands that can help confirm the substitution pattern.

C-O Stretching Vibrations (1300-1000 cm⁻¹)

This molecule possesses two distinct types of C-O bonds, leading to strong absorptions in this region. Aromatic esters typically show two strong C-O stretching bands.[9][12]

-

Asymmetric C-O Stretch (Aryl-CO-O, ~1300-1250 cm⁻¹): This band arises from the stretching of the C-O bond between the aromatic ring and the carbonyl group. For aromatic esters, this is a strong and characteristic peak, often found between 1310-1250 cm⁻¹.[9]

-

Symmetric C-O Stretch (O-CH₃, ~1150-1000 cm⁻¹): This absorption is due to the stretching of the C-O bond between the ester oxygen and the methyl group.

-

Ether C-O Stretch (Aryl-O-CH₂, ~1250 cm⁻¹ and CH₂-O ~1050 cm⁻¹): The ethoxy group will also contribute strong C-O stretching bands. Aromatic ethers typically show a strong absorption around 1250 cm⁻¹ for the Aryl-O stretch. The alkyl C-O stretch is expected around 1050 cm⁻¹. These may overlap with the ester C-O stretches.

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Med | Aromatic C-H Stretch |

| ~3000-2850 | Strong | Aliphatic C-H Stretch (tert-butyl, ethoxy, methyl) |

| ~1725-1715 | Strong | C=O Stretch (Aromatic Ester) |

| ~1600 & ~1500 | Med-Weak | Aromatic C=C In-Ring Stretch |

| ~1470-1450 | Medium | Aliphatic C-H Bend (CH₂ scissoring) |

| ~1390 & ~1365 | Medium | Aliphatic C-H Bend (tert-butyl umbrella mode) |

| ~1300-1250 | Strong | Asymmetric C-O Stretch (Ester and Ether) |

| ~1150-1000 | Strong | Symmetric C-O Stretch (Ester and Ether) |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of this compound, which is expected to be a liquid or a low-melting solid at room temperature.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample of this compound

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pasteur pipette or spatula

-

Lens tissue and spectroscopic grade solvent (e.g., dichloromethane or hexane) for cleaning

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

-

-

Sample Preparation (Neat Liquid Film):

-

Clean the salt plates thoroughly with a spectroscopic grade solvent and lens tissue. Handle the plates by the edges to avoid transferring moisture and oils.

-

Place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions and intensities with the predicted values in the table above.

-

Pay close attention to the key functional group absorptions (C=O, C-O, C-H) to confirm the compound's identity.

-

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating system. The background scan ensures that atmospheric absorptions are computationally removed from the final sample spectrum. The expected presence of strong, well-defined peaks for the carbonyl and C-O stretches serves as an internal validation of both the sample's integrity and the proper execution of the experimental procedure. The absence of a broad O-H band around 3300 cm⁻¹ would confirm that the starting benzoic acid has been successfully esterified and that the sample is not contaminated with water.

Visualization of Key Concepts

IR Spectroscopy Workflow

Caption: A generalized workflow for acquiring and analyzing an FT-IR spectrum.

Logical Relationship of Spectral Regions

Caption: Division of the IR spectrum into functional group and fingerprint regions.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear evidence for its constituent functional groups. The most prominent features are expected to be the strong carbonyl absorption of the aromatic ester around 1725-1715 cm⁻¹, the complex pattern of strong C-O stretches between 1300-1000 cm⁻¹, and the characteristic aliphatic and aromatic C-H stretching vibrations. By following the detailed experimental protocol and using the interpretive guide provided, researchers can confidently acquire and analyze the spectrum to verify the structure and purity of this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Molecular weight and formula of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted aromatic ester with potential applications in organic synthesis and drug discovery. The document details its fundamental chemical properties, including molecular formula and weight, and presents its structural characterization. A proposed synthesis pathway is outlined, drawing from established methodologies for C-H functionalization and esterification, providing a logical framework for its preparation. This guide is intended for researchers and professionals in chemistry and pharmaceutical development, offering foundational data and procedural insights for the handling and application of this compound.

Chemical Identity and Core Properties

This compound is a polysubstituted benzene derivative. The core of the molecule is a benzoic acid methyl ester, which is functionalized with a bulky tert-butyl group at position 4 and an ethoxy group at position 2. These substitutions significantly influence the molecule's steric and electronic properties, affecting its reactivity and potential biological activity.

The fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 4-tert-butyl-2-ethoxybenzoate | N/A |

| CAS Number | 870007-39-9 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Molecular Structure

The structure features a central benzene ring. The methyl ester group (-COOCH₃) and the ethoxy group (-OCH₂CH₃) are positioned ortho to each other, which can induce steric hindrance. The tert-butyl group (-(CH₃)₃) is para to the methyl ester, acting as a bulky, lipophilic, and electron-donating group.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Rationale

The synthesis of this compound can be logically approached in a two-stage process starting from 4-tert-butylbenzoic acid. This strategy involves:

-

Directed C-H Ethoxylation: Introduction of the ethoxy group at the C2 position of the benzene ring.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This approach is efficient as it builds complexity directly onto a commercially available starting material.

Stage 1: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid

The introduction of an ethoxy group ortho to a carboxylic acid on a benzene ring can be achieved via a copper-catalyzed C-H activation/functionalization reaction. This modern synthetic method avoids the need for pre-functionalized starting materials, making it an atom-economical choice.[4] The process involves using a directing group to guide the catalyst to the specific C-H bond.

Stage 2: Fischer Esterification

The conversion of the synthesized 4-tert-Butyl-2-ethoxy-benzoic acid[5] to its methyl ester is a classic Fischer esterification. This acid-catalyzed reaction with methanol is a reliable and scalable method for preparing esters.[6] The use of a solid acid catalyst, as an alternative to mineral acids like H₂SO₄, can simplify purification and improve the environmental profile of the reaction.[6]

The overall workflow is visualized below.

References

- 1. 870007-39-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 870007-39-9 [chemicalbook.com]

- 3. This compound | 870007-39-9 [chemicalbook.com]

- 4. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Synthetic Versatility of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester: A Guide for Researchers

Introduction: A Versatile Building Block in Modern Organic Synthesis

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive methyl ester, provides a scaffold with distinct steric and electronic properties. This combination makes it a strategic building block for applications in medicinal chemistry and materials science. The tert-butyl group can impart solubility in organic solvents and serve as a sterically directing group, while the ethoxy and methyl ester functionalities offer multiple points for chemical modification. This guide provides a comprehensive overview of the synthesis and potential applications of this versatile reagent, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 870007-39-9 | [1] |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from a readily available substituted benzamide. This approach, adapted from a patented method for related 2-ethoxybenzoic acid derivatives, involves an ethoxylation reaction followed by hydrolysis and subsequent esterification.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic Acid

This protocol describes the synthesis of the carboxylic acid precursor to the target methyl ester. The procedure is based on a method described for the synthesis of 2-ethoxybenzoic acid compounds.

Materials:

-

2-(4-tert-Butyl-benzoylamino)-pyridine-1-oxide

-

Copper(I) chloride (CuCl)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH), anhydrous

-

Pyridine, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2N

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Ethoxylation

-

To a reaction vessel, add 2-(4-tert-butyl-benzoylamino)-pyridine-1-oxide (1.0 eq), copper(I) chloride (1.0 eq), and a 1:1 mixture of anhydrous ethanol and pyridine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add potassium carbonate (0.5 eq) to the reaction mixture.

-

Heat the reaction to 130 °C and maintain for 12 hours.

-

After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(4-tert-butyl-2-ethoxy-benzoylamino)-pyridine-1-oxide.

Step 2: Hydrolysis

-

Dissolve the purified product from Step 1 in ethanol.

-

Add a solution of sodium hydroxide (e.g., 2M) to the mixture.

-

Heat the reaction to 80 °C and maintain for 8 hours.

-

After cooling, acidify the reaction mixture to a pH of approximately 3-4 with 2N hydrochloric acid.

-

The product, 4-tert-butyl-2-ethoxy-benzoic acid, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification to this compound

This protocol details the final esterification step to yield the target compound.

Materials:

-

4-tert-Butyl-2-ethoxy-benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-tert-butyl-2-ethoxy-benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by silica gel column chromatography.

Applications in Organic Synthesis: A Forward Look

While specific, documented applications of this compound in the synthesis of named compounds are not yet prevalent in publicly accessible literature, its structural motifs suggest significant potential as a versatile intermediate. The applications of the closely related compound, methyl 4-tert-butylbenzoate, in the production of specialty polymers and as a pharmaceutical intermediate, provide a strong indication of the potential utility of the title compound.[2]

Potential Applications in Medicinal Chemistry

The substituted benzoic acid core is a common feature in many biologically active molecules. The presence of the ethoxy group at the 2-position and the tert-butyl group at the 4-position can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl ester can serve as a handle for further chemical transformations, such as:

-

Amide Formation: Reaction with amines to generate a diverse library of benzamides, a class of compounds with a wide range of biological activities.

-

Reduction: Reduction of the ester to the corresponding primary alcohol, which can then be used in ether synthesis or other functional group interconversions.

-

Grignard Reactions: Reaction with Grignard reagents to introduce new carbon-carbon bonds and create more complex structures.

Potential Applications in Materials Science

The rigid aromatic core and the bulky tert-butyl group suggest that this compound could be a useful monomer or additive in polymer chemistry. The tert-butyl group can enhance solubility and thermal stability, while the ester and ethoxy groups can be modified to tune the properties of the resulting materials.[2]

Conclusion and Future Outlook

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. The synthetic protocols provided herein offer a clear pathway to its preparation. While its full synthetic utility is still being explored, the structural analogy to other valuable intermediates suggests a bright future for this compound in the discovery and development of new pharmaceuticals and advanced materials. Researchers are encouraged to explore the reactivity of this versatile molecule and unlock its full potential in their synthetic endeavors.

References

Application Notes: Esterification Protocols for 4-tert-Butyl-2-ethoxy-benzoic acid

For: Researchers, scientists, and drug development professionals

Introduction

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other high-value chemical entities. Benzoic acid esters, in particular, are significant structural motifs in numerous biologically active compounds and are key building blocks in medicinal chemistry programs.[1] However, the successful esterification of substituted benzoic acids, such as 4-tert-Butyl-2-ethoxy-benzoic acid, presents unique challenges. The steric hindrance imposed by the bulky tert-butyl group, combined with the electronic effects of the ortho-ethoxy substituent, can significantly impede traditional esterification approaches.

This application note provides a detailed guide to two robust and field-proven protocols for the esterification of 4-tert-Butyl-2-ethoxy-benzoic acid: the classic Fischer-Speier Esterification and the milder, highly efficient Steglich Esterification. By explaining the causality behind experimental choices and providing comprehensive, step-by-step instructions, this guide aims to empower researchers to overcome the synthetic hurdles associated with sterically hindered and electronically modified substrates.

The Challenge: Synthesizing Esters of 4-tert-Butyl-2-ethoxy-benzoic acid

The structure of 4-tert-Butyl-2-ethoxy-benzoic acid incorporates two key features that complicate its esterification:

-

Steric Hindrance: The ortho-ethoxy group and the para-tert-butyl group create significant steric bulk around the carboxylic acid functionality. This bulkiness physically obstructs the approach of the alcohol nucleophile, slowing down the rate of reaction in traditional acid-catalyzed methods.[2]

-

Electronic Effects: The electron-donating nature of the ethoxy group at the ortho position increases the electron density on the carbonyl carbon of the carboxylic acid, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.

These combined effects necessitate the use of either forcing conditions in traditional methods or the adoption of more sophisticated coupling strategies to achieve high yields of the desired ester.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction that is effective for converting carboxylic acids and alcohols into esters.[3] To overcome the steric hindrance of 4-tert-Butyl-2-ethoxy-benzoic acid, this protocol utilizes a large excess of the alcohol, which also serves as the solvent, to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]

Causality of Experimental Choices

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, maximizing the probability of a successful collision with the sterically hindered carboxylic acid. This strategy helps to shift the equilibrium of this reversible reaction towards the formation of the ester.[5]

-

Strong Acid Catalyst: Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

-

Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy to overcome the steric barrier and accelerate the reaction rate.

Detailed Experimental Protocol

Materials:

-

4-tert-Butyl-2-ethoxy-benzoic acid

-

Methanol (or other simple alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, 20-40 eq).

-

Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. Caution: This addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[6][7]

Data Presentation

| Reagent | Molar Ratio | Role |

| 4-tert-Butyl-2-ethoxy-benzoic acid | 1.0 | Substrate |

| Alcohol (e.g., Methanol) | 20-40 | Reagent and Solvent |

| Concentrated H₂SO₄ | 0.1-0.2 | Catalyst |

Experimental Workflow

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This method is particularly well-suited for sterically hindered substrates and acid-sensitive molecules, as it proceeds under neutral conditions at room temperature.[8][10]

Causality of Experimental Choices

-

DCC (Dicyclohexylcarbodiimide): DCC is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][11] This intermediate is much more susceptible to nucleophilic attack than the unactivated carboxylic acid.

-

DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[8][12] This "active ester" is readily attacked by the alcohol, even sterically hindered ones, to form the desired ester. The use of catalytic DMAP significantly accelerates the reaction and minimizes side reactions like the formation of the unreactive N-acylurea.[8][12]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because water can react with the DCC and the activated intermediates, leading to the formation of dicyclohexylurea (DCU) and regeneration of the starting carboxylic acid, thus reducing the yield of the desired ester.

Detailed Experimental Protocol

Materials:

-

4-tert-Butyl-2-ethoxy-benzoic acid

-

Alcohol (1.1-1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[12]

-

Solvent Addition: Dissolve the reactants in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up:

-

Cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

-

Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[13]

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[7]

Data Presentation

| Reagent | Molar Ratio | Role |

| 4-tert-Butyl-2-ethoxy-benzoic acid | 1.0 | Substrate |

| Alcohol | 1.2 | Reagent |

| DCC | 1.1 | Coupling Agent |

| DMAP | 0.1 | Catalyst |

Experimental Workflow

Caption: Workflow for Steglich Esterification.

Safety Considerations

-

Concentrated Sulfuric Acid: Highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DCC: A potent skin sensitizer and should be handled with caution.[14] Always wear gloves and handle in a well-ventilated area or fume hood.

-

DMAP: Toxic and should be handled with care.

-

Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.

Characterization of the Ester Product

The purified ester product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the protons of the ester alkyl group, the ethoxy group, the tert-butyl group, and the aromatic protons.[1][15][16][17]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (typically a strong absorption around 1720-1740 cm⁻¹).

Conclusion

The esterification of the sterically hindered 4-tert-Butyl-2-ethoxy-benzoic acid can be successfully achieved through careful selection of the reaction protocol. The Fischer-Speier method, while requiring harsher conditions and a large excess of alcohol, provides a classic and cost-effective approach. For more sensitive substrates or when milder conditions are preferred, the Steglich esterification offers a highly efficient alternative. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. By understanding the underlying principles and following the detailed protocols outlined in this application note, researchers can confidently synthesize the desired ester derivatives for their drug discovery and development programs.

References

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. columbia.edu [columbia.edu]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. hmdb.ca [hmdb.ca]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following guide addresses the application of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in polymer chemistry. It is important to note that this specific molecule is not widely documented in mainstream polymer literature. Therefore, this document serves as a prospective guide, combining known physicochemical properties with scientifically informed hypotheses on its potential applications. The protocols provided are illustrative and based on established methodologies for structurally related compounds. They are intended as a starting point for research and development.

Introduction and Rationale

This compound is an aromatic compound characterized by a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive methyl ester on a benzene ring. While direct applications in polymer science are not extensively reported, its unique combination of functional groups suggests its potential as a specialty monomer or polymer modifier. The structural components of this molecule can be expected to impart specific properties to a polymer matrix.

-

The tert-butyl group is known for its significant steric bulk, which can disrupt dense polymer chain packing, thereby increasing free volume.[1] This can lead to a higher glass transition temperature (Tg), enhanced solubility in organic solvents, and increased hydrophobicity.[1][2][3] In polymer films, this moiety can improve cohesion and mechanical stability.[2]

-

The ethoxy group , as an electron-donating group, can influence the reactivity of the aromatic ring and the properties of resulting polymers. It may affect thermal stability and solubility.[4][5]

-

The methyl ester group provides a reactive site for polymerization, particularly through transesterification or polycondensation reactions, to form polyesters.[6][7]

This combination makes this compound a candidate for creating polymers with enhanced thermal stability, specific solubility profiles, and modified mechanical properties.

Physicochemical Properties

A summary of the known properties of this compound is provided below. This data is primarily compiled from chemical supplier databases, as extensive literature is unavailable.

| Property | Value | Source |

| CAS Number | 870007-39-9 | [8][9][10] |

| Molecular Formula | C₁₄H₂₀O₃ | Inferred from Structure |

| Molecular Weight | 236.31 g/mol | Inferred from Structure |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred from Structure |

Potential Applications in Polymer Chemistry

Based on the functional groups present, this compound could be explored in the following areas:

-

High-Performance Polyesters and Copolyesters: It could be used as a comonomer in the synthesis of aromatic polyesters. The bulky tert-butyl group could enhance the thermal stability and solubility of the resulting polymer, making it suitable for high-performance applications.

-

Polymer Additives and Plasticizers: While less likely to be a primary plasticizer, its ester structure suggests it could be investigated as a modifier in polymer formulations. A related compound, 4-tert-butylbenzoic acid methyl ester, is noted as an intermediate for polymer additives that improve thermal and mechanical properties.[11]

-

End-capping Agent: In polyester synthesis, benzoic acid derivatives can be used as end-capping agents to control molecular weight and improve the stability of the final polymer.[12][13][14] 4-tert-Butyl-2-ethoxy-benzoic acid could serve this function, with the tert-butyl and ethoxy groups providing additional functionality to the polymer chain ends.

Synthesis and Experimental Protocols